molecular formula C22H21N3O2S3 B2937543 3-(4-ethoxyphenyl)-6-methyl-5-{[(4-methylphenyl)methyl]sulfanyl}-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one CAS No. 1114604-35-1

3-(4-ethoxyphenyl)-6-methyl-5-{[(4-methylphenyl)methyl]sulfanyl}-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2937543
CAS No.: 1114604-35-1
M. Wt: 455.61
InChI Key: WPKLJZZCSVAPCN-UHFFFAOYSA-N
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Description

The compound 3-(4-ethoxyphenyl)-6-methyl-5-{[(4-methylphenyl)methyl]sulfanyl}-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one is a thiazolo[4,5-d]pyrimidin-7-one derivative characterized by:

  • A 4-methylbenzylsulfanyl moiety at position 5, which may enhance hydrogen-bonding interactions.
  • A 2-sulfanylidene group, which influences electron distribution and reactivity .

Properties

IUPAC Name

3-(4-ethoxyphenyl)-6-methyl-5-[(4-methylphenyl)methylsulfanyl]-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S3/c1-4-27-17-11-9-16(10-12-17)25-19-18(30-22(25)28)20(26)24(3)21(23-19)29-13-15-7-5-14(2)6-8-15/h5-12H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKLJZZCSVAPCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C(=N3)SCC4=CC=C(C=C4)C)C)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxyphenyl)-6-methyl-5-{[(4-methylphenyl)methyl]sulfanyl}-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-ethoxybenzaldehyde with 2-amino-4-methylthiazole in the presence of a base to form an intermediate Schiff base. This intermediate is then reacted with 4-methylbenzyl chloride and sulfur to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethoxyphenyl)-6-methyl-5-{[(4-methylphenyl)methyl]sulfanyl}-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thioethers.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-(4-ethoxyphenyl)-6-methyl-5-{[(4-methylphenyl)methyl]sulfanyl}-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Studied for its potential therapeutic effects, including anticancer and antimicrobial activities.

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-6-methyl-5-{[(4-methylphenyl)methyl]sulfanyl}-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares the target compound with key analogs:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound C₂₃H₂₃N₃O₂S₃ 4-Ethoxyphenyl, 4-methylbenzylsulfanyl, 2-sulfanylidene 485.64 High lipophilicity due to ethoxy and methylbenzyl groups
5-Methyl-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one (HR315632, CAS 141622-32-4) C₁₂H₉N₃OS₂ Phenyl, methyl 275.35 Simpler structure; used as a pharmaceutical intermediate
6-[(4-Methylphenyl)sulfonyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one (CAS 1982951-03-0) C₁₃H₁₀N₂O₃S₂ 4-Methylphenylsulfonyl 306.40 Sulfonyl group increases polarity and potential solubility
Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-... (3) C₃₄H₂₈Cl₂N₄O₃S Dichlorophenyl, pyrazole-methylidene 667.62 Extended conjugation; studied for solid-state stability

Structural and Spectroscopic Insights

  • NMR Analysis : Analogous compounds (e.g., ) show that substituents at positions 3 and 5 significantly alter chemical shifts in regions corresponding to the pyrimidine and thiazole rings. The ethoxy group in the target compound is expected to downfield-shift aromatic protons compared to methoxy analogs .
  • Crystallography: Related compounds (e.g., ) exhibit planar thiazolo-pyrimidinone cores with substituents influencing packing efficiency. The bulky 4-methylbenzylsulfanyl group in the target compound may reduce crystal symmetry .

Biological Activity

The compound 3-(4-ethoxyphenyl)-6-methyl-5-{[(4-methylphenyl)methyl]sulfanyl}-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one , often referred to as JW74 , is a thiazolo-pyrimidine derivative known for its diverse biological activities. This article reviews the biological activity of JW74, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies.

Chemical Structure and Properties

JW74 has a complex molecular structure characterized by the presence of thiazole and pyrimidine rings. Its molecular formula is C24H20N6O2SC_{24}H_{20}N_{6}O_{2}S with a molecular weight of approximately 456.5 g/mol . The compound's structural features contribute to its biological activity by facilitating interactions with various biological targets.

Antimicrobial Activity

Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. JW74 has been shown to possess activity against various bacterial strains. For example, studies have indicated that thiazole compounds can inhibit bacterial growth through interference with cell wall synthesis and protein metabolism .

Anticancer Properties

JW74 has been investigated for its anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cells through the activation of caspase pathways. Specifically, its efficacy was tested against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The compound exhibited IC50 values ranging from 0.04 to 1.5 μM , indicating potent anticancer activity .

The mechanism underlying JW74's biological activity involves the inhibition of specific enzymes and pathways critical for cancer cell proliferation. For instance, it has been identified as a potent inhibitor of LSD1 , an enzyme involved in histone demethylation, which plays a role in gene regulation associated with cancer progression .

Case Studies

  • Cell Viability Assays : In a study assessing the cytotoxic effects of JW74 on B16F10 melanoma cells, it was found that concentrations up to 20 μM did not significantly affect cell viability after 48 hours . This suggests a favorable therapeutic window for further exploration.
  • Tyrosinase Inhibition : JW74 analogs have shown promise in inhibiting mushroom tyrosinase activity, which is crucial for melanin production. This property may have implications for skin-related conditions and cosmetic applications .

Data Table: Summary of Biological Activities

Activity TypeTarget/OrganismIC50 Value (μM)Reference
AntimicrobialVarious bacterial strains-
AnticancerMCF-7 (breast cancer)0.04 - 1.5
AnticancerHepG2 (liver cancer)0.04 - 1.5
Tyrosinase InhibitionMushroom tyrosinase-

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